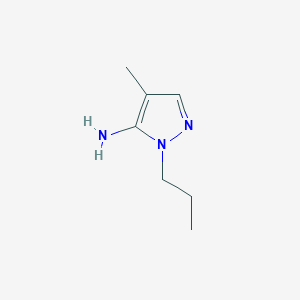

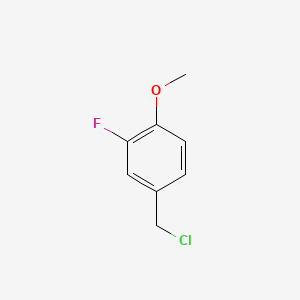

4-Methyl-1-propyl-1h-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-Methyl-1-propyl-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents, particularly as σ(1) receptor antagonists, which are implicated in various neuropathic pain models .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent domino reactions, which are efficient methods for constructing complex molecules from simple starting materials. For instance, a library of pyrazol-6-amines was synthesized using an L-proline-catalyzed four-component domino reaction, demonstrating the versatility of pyrazole synthesis in aqueous media . Additionally, Rh(III)-catalyzed intermolecular C-H amination has been employed to introduce alkylamine groups into the pyrazole core, further expanding the functionalization possibilities for these compounds .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic methods, including NMR and X-ray crystallography. Schiff bases derived from pyrazolones have been shown to exist in the amine-one tautomeric form, which is stabilized by intramolecular hydrogen bonding . The crystal structure of these compounds often reveals significant non-covalent interactions that influence their stability and reactivity .

Chemical Reactions Analysis

Pyrazole derivatives are reactive towards amines and phenols, leading to a variety of products depending on the substituents and reaction conditions. For example, reactions with amines can yield substituted pyrazolones, which may undergo further cyclization to form azolylidene derivatives . The reactivity of these compounds is influenced by their electronic structure, as evidenced by studies on the polarized molecular-electronic structure of isomeric pyrazole compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and the nature of their substituents. Schiff bases of pyrazolones have been studied for their tautomeric equilibria, which can be influenced by the solvent and can be observed through UV-vis absorption spectra . Density functional theory (DFT) calculations, along with vibration analysis, provide insights into the electronic properties and non-covalent interactions within these molecules .

Scientific Research Applications

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives have been synthesized and characterized for their structural and biological activities. For instance, hydroxymethyl pyrazole derivatives were transformed into compounds like N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine (L1), 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid (L2), and ethyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl) amino) methyl)-1h-pyrazole-3-carboxylate (L3). These compounds were identified using various spectroscopic techniques and X-ray crystallography. The geometric parameters of the optimized structure were in agreement with the experimental data, and the biological activity against breast cancer and microbes was confirmed (Titi et al., 2020).

Synthesis of Pyrazolo Pyrimidines

The synthesis of 6-arylsubstituted pyrazolo [1,5-a] pyrimidines was reported, indicating a range of biological activities. The synthesis involved several chemical reactions, starting from 2,4-dichlorobenzyl Cyanide and leading to various pyrazolo pyrimidines. The structure of these compounds was characterized by IR and 1HNMR (Xu Li-feng, 2011).

Reactions of 1H-pyrazol-5-amines

The reaction of Appel salt with 1H-pyrazol-5-amines led to the formation of various products like N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines and 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles. The product ratio could be modified by adjusting the pH of the reaction medium. Furthermore, thermolysis of certain compounds resulted in 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles. The structures were supported by single crystal X-ray crystallography (Koyioni et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Pyrazole derivatives, a class of compounds to which 4-methyl-1-propyl-1h-pyrazol-5-amine belongs, are known to interact with a variety of biological targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular forces .

Biochemical Pathways

It’s worth noting that pyrazole derivatives are known to influence a wide range of biochemical pathways .

Result of Action

Pyrazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

4-methyl-2-propylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-4-10-7(8)6(2)5-9-10/h5H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKRPMVQKPWSLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50360186 |

Source

|

| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3702-14-5 |

Source

|

| Record name | 4-Methyl-1-propyl-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50360186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)